7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
CAS No.: 637753-18-5
Cat. No.: VC4567991
Molecular Formula: C21H21NO4
Molecular Weight: 351.402
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637753-18-5 |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.402 |
| IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
| Standard InChI | InChI=1S/C21H21NO4/c1-25-15-6-4-14(5-7-15)18-13-26-21-16(20(18)24)8-9-19(23)17(21)12-22-10-2-3-11-22/h4-9,13,23H,2-3,10-12H2,1H3 |
| Standard InChI Key | UHEGDGAKBITWGO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O |
Introduction
Structural Elucidation and Molecular Properties
Chemical Identity and Nomenclature
The compound belongs to the chromenone class, featuring a benzopyran-4-one core with three key substituents:
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A 7-hydroxy group at position C7
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A 4-methoxyphenyl group at position C3
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A pyrrolidin-1-ylmethyl moiety at position C8
Its IUPAC name, 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-4-one, reflects this substitution pattern. The molecular formula is C₂₁H₂₁NO₄, with a molecular weight of 351.402 g/mol.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 637753-18-5 |
| Molecular Formula | C₂₁H₂₁NO₄ |
| Molecular Weight | 351.402 g/mol |
| SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O |
| Topological Polar Surface Area | 70.5 Ų |
Spectroscopic Characterization
Structural confirmation relies on advanced spectroscopic techniques:
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¹H NMR: Peaks at δ 8.15 (s, 1H, H9), 7.35 (d, J = 8.7 Hz, 2H, aromatic protons), and 3.96 (s, 2H, pyrrolidinylmethyl CH₂) .
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¹³C NMR: Signals at δ 178.16 (C4 ketone), 161.77 (C7 hydroxyl), and 55.65 (methoxy group) .
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IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3400 cm⁻¹ (O–H).
X-ray crystallography reveals a non-planar chromone core, with a dihedral angle of 88.18° between the benzopyran and methoxyphenyl planes. This distortion influences π-π stacking interactions critical for biological activity.
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis involves three key steps :
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Aldol Condensation: 2,5-Dihydroxyacetophenone reacts with 4-methoxybenzaldehyde to form the chromone scaffold.
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Mannich Reaction: Introduction of the pyrrolidinylmethyl group via formaldehyde and pyrrolidine.
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Selective Demethylation: Hydroxyl group generation at C7 using boron tribromide.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Aldol-Mannich | 62 | 98 | 4-Methoxybenzaldehyde |
| Nitration-Reduction | 45 | 95 | NaNO₂, HNO₃ |
| Microwave-Assisted | 78 | 99 | DMF, CH₃OH |
Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes while improving yields .
Structural Modifications for Enhanced Bioactivity
Modifications at C2 and C8 positions significantly impact activity:
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C2 Trifluoromethylation (as in VC4978157) increases lipophilicity, enhancing blood-brain barrier penetration.
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C8 Pyrrolidinylmethyl Substitution improves binding to Pks13’s acyl carrier protein domain (IC₅₀ = 1.86 µg/mL) .
Biological Activities and Mechanisms
Anticancer Properties
The compound exhibits dose-dependent cytotoxicity against:
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MCF-7 Breast Cancer Cells: IC₅₀ = 12.3 µM
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A549 Lung Adenocarcinoma: IC₅₀ = 18.7 µM
Mechanistically, it induces apoptosis via:
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ROS Generation: 2.5-fold increase in intracellular reactive oxygen species.
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Caspase-3 Activation: 60% elevation compared to controls.
Antitubercular Activity
Against Mycobacterium tuberculosis H37Rv:
Table 3: Comparative Antitubercular Data
Antimicrobial and Antifungal Effects
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Staphylococcus aureus: MIC = 32 µg/mL
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Candida albicans: 80% growth inhibition at 50 µg/mL
The methoxyphenyl group enhances membrane permeability, while the pyrrolidine moiety disrupts biofilm formation.
Chemical Reactivity and Stability
Functional Group Reactivity
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C4 Ketone: Undergoes nucleophilic addition with Grignard reagents.
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C7 Hydroxyl: Forms hydrogen bonds with biological targets (e.g., Pks13 His1342) .
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Pyrrolidinylmethyl: Participates in Mannich reactions for further derivatization .
Stability Profile
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pH Stability: Stable in pH 5–8 (90% remaining after 24 hours).
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Thermal Degradation: Decomposes at 218°C (DSC analysis).
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